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molecular formula C10H10BrNO3 B8522404 1-(3-Bromo-4-methoxyphenyl)-2-nitropropene

1-(3-Bromo-4-methoxyphenyl)-2-nitropropene

Cat. No. B8522404
M. Wt: 272.09 g/mol
InChI Key: GKLNYDKNBBSUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877191

Procedure details

Nitroethane (0.800 mL, 836 mg, 11.1 mmol) and n-butylamine (0.050 mL, 37 mg, 0.51 mmol) were added to a solution of 3-bromo-4-methoxybenzaldehyde (2.00 g, 9.30 mmol) in 2.0 mL of absolute ethanol. The solution was heated in a 95° C. oil bath for 8 h and then stirred overnight at room temperature. The ethanol was evaporated, the residue was stirred with 12 mL of 8% ether in hexane, and the supernatant was decanted. The undissolved material was stirred with 12 mL of 8% ether in hexane, and sufficient toluene was added to bring it into solution at 60° C. The crystals which separated at room temperature were recrystallized again from a solution of hexane (7 mL) and toluene (1.8 mL) at 55° C. cooled to room temperature to give 1-(3-bromo-4-methoxyphenyl)-2-nitropropene as 598 mg of yellow needles. All of the mother liquors were combined and evaporated, and the residue was purified by flash column chromatography on 85 g of silica gel eluting with 25% dichloromethane in hexane to give an additional 791 mg of 1-(3-bromo-4-methoxyphenyl)-2-nitropropene (total isolated yield of 55%). 1H NMR (400 MHz, CDCl3): δ 8.00 (s, 1H), 7.68 (d, 1H, J=2 Hz),7.40 (dd, 1H, J=9, 2 Hz),6.97(d, 1H, J=9Hz), 3.96 (s, 3H), 2.47 (s, 3H). Mass spectrum (NH3CI): m/e=272 (M+1).
Name
Nitroethane
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH3:5])([O-:3])=[O:2].C(N)CCC.[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[CH:15]=O>C(O)C>[Br:11][C:12]1[CH:13]=[C:14]([CH:15]=[C:4]([N+:1]([O-:3])=[O:2])[CH3:5])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]

Inputs

Step One
Name
Nitroethane
Quantity
0.8 mL
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
STIRRING
Type
STIRRING
Details
the residue was stirred with 12 mL of 8% ether in hexane
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
STIRRING
Type
STIRRING
Details
The undissolved material was stirred with 12 mL of 8% ether in hexane, and sufficient toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at 60° C
CUSTOM
Type
CUSTOM
Details
The crystals which separated at room temperature
CUSTOM
Type
CUSTOM
Details
were recrystallized again from a solution of hexane (7 mL) and toluene (1.8 mL) at 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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